(1,1-Diethoxypentyl)benzene
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Overview
Description
(1,1-Diethoxypentyl)benzene is an organic compound that features a benzene ring substituted with a 1,1-diethoxypentyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Diethoxypentyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-diethoxypentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
(1,1-Diethoxypentyl)benzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in anhydrous ether, H₂ with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) with a Lewis acid catalyst, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes
Scientific Research Applications
(1,1-Diethoxypentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of (1,1-Diethoxypentyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Substitution: The benzene ring can act as a nucleophile, reacting with electrophiles to form substituted products.
Oxidation-Reduction: The compound can undergo redox reactions, altering its oxidation state and forming different products.
Nucleophilic Addition: The ethoxy groups can participate in nucleophilic addition reactions, leading to the formation of new bonds and products
Comparison with Similar Compounds
Similar Compounds
(1,1-Dimethoxypentyl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
(1,1-Diethoxyhexyl)benzene: Similar structure but with a longer alkyl chain.
(1,1-Diethoxybutyl)benzene: Similar structure but with a shorter alkyl chain
Uniqueness
(1,1-Diethoxypentyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. The presence of ethoxy groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions .
Properties
CAS No. |
169549-64-8 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1,1-diethoxypentylbenzene |
InChI |
InChI=1S/C15H24O2/c1-4-7-13-15(16-5-2,17-6-3)14-11-9-8-10-12-14/h8-12H,4-7,13H2,1-3H3 |
InChI Key |
SREQKNKBPDQOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
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